molecular formula C21H14N2OS2 B11658919 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(9H-carbazol-9-yl)ethanone

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(9H-carbazol-9-yl)ethanone

Cat. No.: B11658919
M. Wt: 374.5 g/mol
InChI Key: RABDWOOHKFZFFY-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(9H-CARBAZOL-9-YL)ETHAN-1-ONE is an organic compound that features both benzothiazole and carbazole moieties. These structures are known for their diverse applications in medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(9H-CARBAZOL-9-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One possible route could involve:

    Formation of Benzothiazole Moiety: Starting from ortho-aminothiophenol and reacting with carbon disulfide and an oxidizing agent.

    Formation of Carbazole Moiety: Starting from diphenylamine and cyclizing under acidic conditions.

    Coupling Reaction: Combining the benzothiazole and carbazole intermediates through a coupling reaction, possibly using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Possible use in the development of new therapeutic agents for diseases like cancer or neurological disorders.

Industry

    Materials Science: Applications in the development of organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a pharmacological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-ylsulfanyl)ethan-1-one: Lacks the carbazole moiety.

    1-(9H-Carbazol-9-yl)ethan-1-one: Lacks the benzothiazole moiety.

Uniqueness

The combination of benzothiazole and carbazole moieties in a single molecule could confer unique properties, such as enhanced electronic characteristics or specific biological activity, making it distinct from compounds containing only one of these moieties.

Properties

Molecular Formula

C21H14N2OS2

Molecular Weight

374.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-carbazol-9-ylethanone

InChI

InChI=1S/C21H14N2OS2/c24-20(13-25-21-22-16-9-3-6-12-19(16)26-21)23-17-10-4-1-7-14(17)15-8-2-5-11-18(15)23/h1-12H,13H2

InChI Key

RABDWOOHKFZFFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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